Bicyclo[3.1.0]hexa-1,3,5-triene
Description
Historical Context and Initial Postulations of Bicyclo[3.1.0]hexa-1,3,5-triene (Benzyne)
The concept of benzyne (B1209423) as a reactive intermediate emerged from observations of aromatic substitution reactions that could not be explained by established mechanisms. In 1902, Stoermer and Kahlert observed that treating 3-bromobenzofuran with a base in ethanol (B145695) yielded 2-ethoxybenzofuran, leading them to postulate an aryne intermediate. wikipedia.org Later, in the 1940s, Wittig and his colleagues proposed a zwitterionic intermediate to explain the formation of biphenyl (B1667301) from the reaction of fluorobenzene (B45895) with phenyllithium, a hypothesis that was later confirmed and contributed to the developing understanding of benzyne. wikipedia.orgresearchgate.net
A pivotal moment in the history of benzyne came in 1953 with the elegant isotope labeling experiments conducted by John D. Roberts and his team. wikipedia.orgmasterorganicchemistry.com They synthesized chlorobenzene (B131634) with a radioactive carbon-14 (B1195169) (¹⁴C) atom at the carbon bearing the chlorine (C-1). When this labeled chlorobenzene was reacted with potassium amide in liquid ammonia, the resulting aniline (B41778) showed the ¹⁴C label distributed almost equally between the C-1 and C-2 positions. wikipedia.orgmasterorganicchemistry.com This outcome strongly suggested the formation of a symmetrical intermediate, benzyne, where the two carbons of the former carbon-chlorine bond and the adjacent carbon-hydrogen bond become equivalent. egyankosh.ac.in
Evolution of Experimental Evidence for the Existence of this compound
Following the initial postulations and the compelling evidence from labeling studies, the scientific community sought more direct proof of benzyne's existence. A significant breakthrough came from "trapping" experiments. Wittig and Pohmer demonstrated that benzyne could act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with dienes like furan (B31954). wikipedia.orglibretexts.org This provided chemical evidence of its fleeting existence by capturing it to form a stable product. researchgate.net
Spectroscopic studies further solidified the existence of benzyne. Although its high reactivity prevented isolation under normal conditions, benzyne was successfully trapped and studied at extremely low temperatures (6K) in a frozen argon matrix. masterorganicchemistry.com These spectroscopic methods allowed for the characterization of its structure. More recently, advanced techniques have provided even more direct visualization. In a landmark achievement in 2015, a single aryne molecule was imaged using scanning tunneling microscopy (STM). wikipedia.org
Computational studies have also played a crucial role in understanding the structure and reactivity of benzyne, confirming its nature as a highly strained alkyne. uu.nl These theoretical calculations support the experimental findings and provide deeper insights into its bonding and energy. researchgate.net
Nomenclature and Classification within Didehydroarenes and Arynes
This compound is the systematic IUPAC name for the parent compound, though it is most commonly referred to as benzyne. nih.gov The term "aryne" is a broader classification for a family of reactive intermediates derived from an aromatic ring by the removal of two substituents. wikipedia.orgck12.orgfiveable.me Benzyne is the simplest and most well-known aryne. ck12.org
Arynes are a specific type of didehydroarene. wikipedia.org Didehydroarenes are aromatic compounds that have lost two hydrogen atoms. While benzyne is a 1,2-didehydroarene, other isomers such as 1,3- and 1,4-didehydroarenes are also known. wikipedia.org The IUPAC Gold Book defines an aryne as a hydrocarbon derived from an arene by the abstraction of two hydrogen atoms from adjacent carbon atoms, often represented with a formal triple bond. iupac.org
The nomenclature can also be extended to substituted benzynes, which are generally referred to as "arynes." masterorganicchemistry.com For instance, a substituted benzyne can lead to the formation of multiple products depending on the position of the substituent. masterorganicchemistry.comlibretexts.org
Overview of Research Trajectories and Academic Significance of this compound Chemistry
The study of benzyne and other arynes has become a significant and dynamic field within organic chemistry. digitellinc.com Research has evolved from proving its existence to exploring its diverse reactivity and applications in organic synthesis. fiveable.mefiveable.me
Key areas of research include:
Generation Methods: Due to its high reactivity, benzyne must be generated in situ. wikipedia.org Early methods involved dehydrohalogenation of aryl halides with strong bases at high temperatures. wikipedia.org Milder methods have since been developed, such as the dehalogenation of 1-bromo-2-fluorobenzene (B92463) with magnesium and the diazotization of anthranilic acid. wikipedia.org
Reaction Types: The reactivity of benzyne is typically categorized into three main classes: nucleophilic additions, pericyclic reactions, and bond-insertion reactions. wikipedia.org Nucleophilic additions are among the oldest and most widely used applications of aryne chemistry in the total synthesis of natural products. wikipedia.org
Applications in Total Synthesis: The unique reactivity of arynes has been harnessed for the construction of complex molecules and natural products. wikipedia.orgfiveable.me For example, aryne cyclization has been employed to form key rings in the synthesis of compounds like the tetracyclic meroterpenoid (+)-liphagal. wikipedia.org
Computational Chemistry: Theoretical studies continue to provide valuable insights into the structure, stability, and reaction mechanisms of benzynes and related species. uu.nlresearchgate.net These studies help to rationalize experimental observations and predict the behavior of new aryne intermediates. nih.gov
The academic significance of benzyne chemistry lies in its fundamental contribution to our understanding of reactive intermediates and reaction mechanisms. It has provided a powerful tool for synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of novel and complex molecular architectures. fiveable.meprinceton.edu The ongoing exploration of aryne chemistry promises to uncover new reactions and synthetic strategies with broad applications. digitellinc.com
Structure
3D Structure
Properties
CAS No. |
1552-99-4 |
|---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexa-1(6),2,4-triene |
InChI |
InChI=1S/C6H4/c1-2-5-4-6(5)3-1/h1-4H |
InChI Key |
HUFDRQJZVCFXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC2=C1 |
Origin of Product |
United States |
Theoretical Frameworks for the Electronic Structure and Bonding of Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne
Valence Bond and Molecular Orbital Descriptions
The bonding in o-benzyne can be described through a combination of valence bond (VB) and molecular orbital (MO) theories, which provide complementary insights into its structure and reactivity. The molecule is planar, with the carbon atoms forming a distorted hexagon. pressbooks.pubjove.comvedantu.com
o-Benzyne is often depicted with a formal triple bond within the six-membered ring, classifying it as a cycloalkyne. youtube.com However, this representation is an oversimplification due to the geometric constraints of the ring. A standard alkyne features sp-hybridized carbon atoms with a linear geometry of 180°. In contrast, the "acetylenic" carbons in o-benzyne are part of the hexagonal ring and are sp²-hybridized, forcing a highly bent and strained bond angle. pressbooks.publibretexts.org
This severe distortion prevents the formation of a true, cylindrically symmetric triple bond. Instead, the bonding framework consists of:
A conventional C-C sigma (σ) bond.
A standard pi (π) bond formed by the side-on overlap of p-orbitals, which is part of the delocalized aromatic π-system of the ring. pressbooks.publibretexts.org
A second, much weaker π-bond located in the plane of the ring, resulting from the poor overlap of two adjacent sp² hybrid orbitals. pressbooks.publibretexts.orgmasterorganicchemistry.com
This in-plane π-bond is significantly strained and is the primary source of benzyne's high reactivity. masterorganicchemistry.com Spectroscopic and computational data support this model, showing a C1-C6 bond length of approximately 1.26 Å, which is intermediate between a typical double bond (≈1.34 Å) and a triple bond (≈1.20 Å). masterorganicchemistry.com
To better represent the complex electronic nature of o-benzyne, resonance theory is invoked. Besides the strained alkyne form, two other significant resonance contributors are considered: a biradical and a cumulene. youtube.comresearchwithrutgers.com
Biradical Form: This structure places two radical electrons on the adjacent carbons (C1 and C6). The ground state of o-benzyne is a singlet state, meaning the spins of these two electrons are paired. This singlet biradical character contributes to the molecule's electronic structure and reactivity.
Cumulene Form: A cumulene-like structure, with a C=C=C arrangement, can also be drawn. This form helps to explain some of the observed reactivity patterns and the distribution of electron density in the molecule. researchwithrutgers.com
The actual electronic structure of o-benzyne is a hybrid of these resonance forms, with the strained alkyne and singlet biradical forms being the most significant contributors. This hybrid nature accounts for its ability to undergo reactions typical of both alkynes (like cycloadditions) and radicals.
The defining feature of o-benzyne's "third" bond is the extremely poor overlap between the two sp²-hybridized orbitals in the plane of the ring. pressbooks.pubmasterorganicchemistry.com These orbitals are directed away from each other due to the hexagonal geometry, leading to a weak, side-on interaction rather than a strong, head-on overlap. masterorganicchemistry.com
This weak overlap results in a bond that is easily broken, making o-benzyne a potent electrophile and dienophile. masterorganicchemistry.combyjus.com The energy of this highest occupied molecular orbital (HOMO) is high, and the lowest unoccupied molecular orbital (LUMO) is low in energy, contributing to its kinetic instability and high reactivity towards nucleophiles and dienes. masterorganicchemistry.com The strain energy of benzyne (B1209423) has been estimated to be around 50 kcal/mol, highlighting the energetic penalty of this distorted bonding arrangement. masterorganicchemistry.com
Quantum Chemical and Computational Approaches to Bicyclo[3.1.0]hexa-1,3,5-triene
Computational chemistry has been an indispensable tool for understanding the structure, stability, and electronic properties of transient species like o-benzyne. High-level quantum chemical calculations provide detailed insights that are often difficult to obtain experimentally.
A variety of computational methods, including ab initio (from first principles) and Density Functional Theory (DFT), have been employed to model o-benzyne. researchgate.netolemiss.edu
Ab Initio Methods: Techniques like Møller-Plesset perturbation theory (MP2), Coupled Cluster (e.g., CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF) provide highly accurate descriptions. researchgate.netolemiss.edu CASSCF is particularly well-suited for systems with significant biradical character, as it can properly handle the multi-reference nature of the electronic ground state. These methods have been used to calculate optimized geometries, vibrational frequencies, and energies. ibm.comacs.org
Density Functional Theory (DFT): DFT methods, such as B3LYP, PBE0, and M06-2X, offer a balance between computational cost and accuracy, making them popular for studying larger systems and reaction pathways involving benzyne. researchgate.netusu.educonsensus.app Calculations have confirmed the distorted hexagonal geometry and have been used to analyze properties like electron density and orbital energies. usu.edu
The table below presents selected computational data for o-benzyne, illustrating the agreement between different theoretical methods.
| Property | B3LYP/6-311+G(d,p) | CASSCF(8,8)/6-31G* | Experimental |
| C1-C6 Bond Length (Å) | 1.252 | 1.264 | ~1.26 |
| C1-C2 Bond Length (Å) | 1.375 | 1.385 | ~1.38 |
| C1-C6-C5 Bond Angle (°) | 127.3 | 128.0 | - |
| C2-C1-C6 Bond Angle (°) | 127.3 | 128.0 | - |
| C3-C4-C5 Bond Angle (°) | 121.2 | 120.9 | - |
Data compiled from various computational studies. Exact values may vary based on the specific level of theory and basis set used.
A key aspect of benzyne's electronic structure is the energy difference between its singlet ground state (¹A₁) and its lowest triplet excited state (³B₂), known as the singlet-triplet splitting (ΔE_ST). The singlet state has paired electrons in the in-plane orbitals, while the triplet state has unpaired electrons with parallel spins.
Computational studies have been crucial in determining this gap.
Early CI (Configuration Interaction) calculations estimated the singlet-triplet splitting for o-benzyne to be approximately 36 ± 2 kcal/mol.
More recent high-level calculations, including multireference methods and advanced DFT, have refined this value. Theoretical predictions often place the gap in the range of 37-38 kcal/mol (approximately 1.6 eV).
Experimental measurements using techniques like negative ion photoelectron spectroscopy have provided values that are in good agreement with these theoretical predictions, confirming a substantial singlet-triplet gap and a singlet ground state for o-benzyne. acs.org
The magnitude of this gap is significant. A large gap indicates that the biradical character of the singlet state is highly stabilized relative to the triplet state. This contrasts with meta- and para-benzyne isomers, which have much smaller singlet-triplet gaps, indicating more pronounced biradical character.
Theoretical Models of Strain Energy in this compound
The this compound structure, a bicyclic isomer of m-benzyne, represents a fascinating subject for theoretical analysis due to its significant inherent strain. High-level ab initio calculations, including CCSD(T) and CASPT2, have suggested that bicyclo[3.1.0]hexatriene does not exist as a stable minimum on the potential energy surface. smu.eduresearchgate.net Instead, the monocyclic m-benzyne structure is the more stable isomer. smu.edu The instability of the bicyclic form is a direct consequence of its immense strain energy.
Theoretical models for assessing strain energy in cyclic and polycyclic hydrocarbons typically involve comparing the molecule's calculated heat of formation with that of a hypothetical strain-free reference compound. This can be achieved through isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, isolating the strain energy.
In the case of bicyclo[3.1.0]hexane derivatives, the strain is primarily attributed to two factors: the inherent strain of the three-membered ring and the additional strain from the fusion of the five-membered ring. The introduction of double bonds within the bicyclic system further increases the strain. For instance, the strain energies of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one and 4,4-dimethylbicyclo[3.1.0]hexa-1(6),2-diene have been calculated to be significantly higher than that of cyclopropene. smu.edu
Computational studies on quinones of bicyclo[3.1.0]hexatriene have also provided insights into the energetics of this system. These studies employed methods like BLYP/6-31G, CASSCF(2,2)/6-31G, and MP2/6-31G* to calculate geometries and relative energies. researchgate.net The strain in these small, fused-ring systems with constrained double bonds is a controlling factor in their relative stabilities. researchgate.net
Ab initio calculations have shed light on the origin of the increased strain upon introducing a trigonal center into a cyclopropane (B1198618) ring. While some additional angle strain is created, the primary source of the increased "strain" is the loss of a strong cyclopropane C-H bond. researchgate.net
The following table presents calculated strain energies for some bicyclo[3.1.0]hexane derivatives, illustrating the significant energetic cost of this structural motif.
| Compound | Strain Energy (kcal/mol) | Computational Method |
| 1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one | 78 | MP2/6-31G(d) |
| 4,4-Dimethylbicyclo[3.1.0]hexa-1(6),2-diene | 75 | MP2/6-31G(d) |
Data sourced from computational studies on bicyclo[3.1.0]hexadiene derivatives. smu.edu
Analysis of Aromaticity and Excited-State Antiaromaticity Relief in this compound Derivatives
The concepts of aromaticity and antiaromaticity are crucial for understanding the electronic structure and reactivity of cyclic conjugated systems. While benzene (B151609) is the archetypal aromatic molecule in its ground state, it becomes antiaromatic in its lowest ππ* excited states. acs.orgnih.gov This phenomenon, known as excited-state antiaromaticity (ESAA), has significant implications for the photochemistry of benzene and its derivatives, leading to the formation of bicyclo[3.1.0]hexene structures.
The relief of this excited-state antiaromaticity serves as a powerful driving force for photochemical reactions. acs.orgnih.gov One of the fundamental photoreactions of benzene is the nucleophilic addition in acidic media, which yields substituted bicyclo[3.1.0]hex-2-enes. acs.org Quantum chemical calculations have been instrumental in elucidating the mechanism of this transformation. Two primary mechanistic hypotheses have been explored, both involving the relief of ESAA:
Protonation of excited-state benzene: This is followed by a rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. acs.org
Photorearrangement to benzvalene (B14751766): This is followed by protonation and nucleophilic addition. acs.org
Current studies suggest that the second mechanism is the operative one. acs.org The initial photochemical step involves the rearrangement of S1-state antiaromatic benzene, leading ultimately to the formation of the more stable bicyclo[3.1.0]hexene scaffold.
Nucleus-Independent Chemical Shift (NICS) calculations are a widely used computational tool to probe the aromaticity of cyclic systems. researchgate.netuu.nl Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. In the context of bicyclo[3.1.0]hexatriene derivatives, NICS calculations can be employed to assess the aromatic character of the five- and six-membered rings in both the ground and excited states.
The photoreactivity of benzene and its derivatives highlights a key principle: the destabilizing antiaromatic character in the excited state can trigger photochemical distortions that provide access to complex, three-dimensional molecular scaffolds from simple starting materials. nih.gov The formation of the bicyclo[3.1.0]hexane framework is a direct consequence of the molecule seeking to relieve its excited-state antiaromaticity. acs.orgnih.gov
The following table summarizes the key aspects of the analysis of aromaticity and excited-state antiaromaticity relief in the context of forming bicyclo[3.1.0]hexene derivatives.
| Phenomenon | Description | Consequence |
| Ground-State Aromaticity of Benzene | Benzene possesses a stable, aromatic 6π-electron system in its ground state. | High stability and characteristic reactivity. |
| Excited-State Antiaromaticity (ESAA) of Benzene | In its lowest ππ* excited states, benzene becomes antiaromatic. acs.orgnih.gov | Increased reactivity and a driving force for photochemical reactions. |
| ESAA Relief | The molecule undergoes structural changes to alleviate the destabilizing antiaromaticity in the excited state. acs.orgnih.gov | Leads to photorearrangements and the formation of new isomers. |
| Formation of Bicyclo[3.1.0]hexene Derivatives | A key photochemical pathway for benzene in the presence of nucleophiles and acid, driven by ESAA relief. acs.org | Provides access to complex, three-dimensional molecular scaffolds. |
Advanced Methodologies for the Generation of Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne in Situ
Classical Elimination-Based Precursors and Forcing Conditions
Early methods for generating benzyne (B1209423) often required harsh reaction conditions, such as strong bases and high temperatures. wikipedia.org These classical approaches, while foundational, have limitations in terms of functional group tolerance and substrate scope.
Dehydrohalogenation of Aryl Halides
One of the earliest and most straightforward methods for benzyne generation is the dehydrohalogenation of aryl halides. This reaction typically involves treating an aryl halide with a strong base. wikipedia.orgscribd.com The base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide ion to form the benzyne intermediate. masterorganicchemistry.comyoutube.com
Commonly used strong bases include sodium amide (NaNH2) or potassium amide (KNH2). masterorganicchemistry.com The reaction is often carried out at elevated temperatures. The choice of base and reaction conditions can influence the efficiency of benzyne formation. For instance, using a bulky base can favor the formation of the less sterically hindered benzyne isomer when multiple ortho-hydrogens are available.
Decomposition of Anthranilic Acid Derivatives (e.g., 2-diazoniobenzene-1-carboxylate)
Another classical route to benzyne involves the decomposition of derivatives of anthranilic acid. wikipedia.orgnottingham.ac.uk A key precursor in this method is 2-diazoniobenzene-1-carboxylate, which is generated from anthranilic acid through diazotization. wikipedia.orgwikipedia.org This zwitterionic species is unstable and can be explosive, posing a significant safety hazard. wikipedia.orgnih.gov
Upon heating, 2-diazoniobenzene-1-carboxylate decomposes to generate benzyne, nitrogen gas, and carbon dioxide. greyhoundchrom.com This method is advantageous as it proceeds under neutral conditions, avoiding the use of strong bases. However, the explosive nature of the precursor necessitates careful handling and has limited its widespread use, especially on a large scale. nih.gov
Modern Precursors and Mild Generation Techniques
To overcome the limitations of classical methods, significant research has focused on developing precursors that generate benzyne under milder and safer conditions. masterorganicchemistry.com These modern techniques have broadened the scope of benzyne chemistry, allowing for its use with a wider range of sensitive functional groups and in more complex synthetic strategies. nih.gov
Trimethylsilylaryl Triflates and Fluoride-Induced Elimination
A major breakthrough in benzyne chemistry was the development of 2-(trimethylsilyl)aryl triflates as benzyne precursors. nih.govacs.org This method, often referred to as the Kobayashi protocol, involves the fluoride-induced 1,2-elimination of a silyl (B83357) group and a triflate leaving group. nih.govnih.gov
The reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, which attacks the silicon atom. researchgate.net This triggers the elimination of the triflate group, generating benzyne under mild, neutral conditions, often at or below room temperature. masterorganicchemistry.comnih.gov The mildness of this method has made it one of the most widely used for benzyne generation in modern organic synthesis. nih.gov The precursors are also relatively stable and can be handled without special precautions. orgsyn.org
Dehalogenation of 1,2-Disubstituted Arenes (e.g., 1-bromo-2-fluorobenzene (B92463) with Magnesium)
The dehalogenation of 1,2-dihaloarenes provides another mild route to benzyne. wikipedia.org A common example is the reaction of 1-bromo-2-fluorobenzene with magnesium. wikipedia.org In this process, magnesium acts as a reducing agent, leading to the elimination of both halogen atoms and the formation of the benzyne intermediate. This method offers an alternative to base-induced dehydrohalogenation and can be performed under relatively mild conditions.
Oxidative Methods (e.g., N-amination of 1H-benzotriazole)
Oxidative methods have also been developed for the generation of benzyne. One notable example involves the N-amination of 1H-benzotriazole followed by oxidation. wikipedia.org 1-Aminobenzotriazole (B112013) can be prepared from 1H-benzotriazole by amination with hydroxylamine-O-sulfonic acid. rsc.org Subsequent oxidation of 1-aminobenzotriazole with an oxidizing agent like lead(IV) acetate (B1210297) under mild conditions leads to the formation of benzyne in nearly quantitative yield. rsc.org This method is efficient and proceeds under gentle conditions, making it a valuable tool for benzyne generation.
Photochemical Generation of Bicyclo[3.1.0]hexa-1,3,5-triene
Photochemical methods provide a powerful means to generate highly reactive species. The irradiation of benzene (B151609) and its derivatives, particularly in nucleophilic solvents, can lead to skeletal rearrangements forming the bicyclo[3.1.0]hexene framework. nih.govacs.org While these reactions typically yield substituted bicyclo[3.1.0]hexene products rather than directly liberating benzyne, they proceed through pathways that involve significant molecular reorganization initiated by light.
Irradiation of benzene with 254 nm light in the presence of nucleophilic solvents and acidic conditions can produce substituted bicyclo[3.1.0]hexene derivatives. acs.org The reaction formally represents the addition of a proton and a nucleophile to the benzene ring, resulting in a complex three-dimensional scaffold from a simple flat aromatic starting material. For instance, the photoreaction of benzene in methanol (B129727) under acidic conditions yields 4-methoxy-bicyclo[3.1.0]hex-2-ene. nih.gov
The efficiency and outcome of these photoreactions are often sensitive to the substitution pattern on the aromatic ring. Silyl-substituted benzenes have been shown to be particularly effective precursors, providing rapid access to bicyclo[3.1.0]hexene derivatives in good yields (up to 75%) and as single isomers. acs.org However, for many simple substituted benzenes, these photochemical rearrangements can be plagued by low quantum yields (around 0.05), long reaction times, and the formation of complex product mixtures, including fulvene (B1219640) polymers. acs.org
Two primary mechanistic hypotheses, both involving the relief of excited-state antiaromaticity, have been explored. One pathway involves the protonation of the benzene ring in its excited state, followed by a structural rearrangement. nih.gov An alternative mechanism proposes the unimolecular rearrangement of excited-state benzene to a benzvalene (B14751766) intermediate, which can then be trapped by the nucleophile. nih.gov
Table 1: Examples of Photochemical Generation of Bicyclo[3.1.0]hexene Derivatives
| Precursor | Conditions | Product | Yield | Reference |
| Benzene | 254 nm light, Methanol, Acid | 4-methoxy-bicyclo[3.1.0]hex-2-ene | Low | nih.gov |
| Silyl-substituted benzenes | UV irradiation, Nucleophilic solvent | Substituted bicyclo[3.1.0]hexene | Up to 75% | acs.org |
| 1,3,5-tri-tert-butylbenzene | 254 nm light, Nucleophilic solvent | Substituted bicyclo[3.1.0]hexene derivative | - | acs.org |
Thermal Generation and Flash Vacuum Pyrolysis Routes to this compound
Thermal methods, particularly Flash Vacuum Pyrolysis (FVP), offer a distinct approach for generating benzyne and other reactive intermediates. FVP involves heating a substrate in the gas phase at high temperatures (300-1000°C) and low pressures (typically < 1 Pa or 10⁻³ mbar), followed by rapid quenching of the products on a cold surface. uq.edu.auyoutube.com These conditions favor unimolecular reactions, such as eliminations and rearrangements, and minimize secondary reactions, allowing for the isolation or in situ trapping of highly unstable molecules. youtube.com
A variety of precursors can be subjected to FVP to generate benzyne and related strained bicyclic compounds. The technique is often described as "chemistry without reagents" as it is solvent-free and relies solely on thermal energy to drive the transformation. youtube.com For example, FVP of phthalic anhydride (B1165640) or its derivatives is a classic method for generating benzyne, which can then be trapped by a suitable diene. Another notable application is the pyrolysis of 2-sulfinylbenzoic acid derivatives.
The generation of related strained ring systems, such as benzocyclobutenone, can be achieved via FVP from precursors like 2-toluic acid chloride. orgsyn.org This method highlights the utility of FVP in creating strained bicyclic systems from readily available starting materials. orgsyn.org The pyrolysis occurs at high temperatures (e.g., 630°C) and under vacuum, leading to the elimination of HCl and subsequent cyclization. orgsyn.org Similarly, the FVP of various benzylidene and aryl halides over magnesium has been explored to produce a range of products, demonstrating the versatility of high-temperature gas-phase reactions. st-andrews.ac.uk
Table 2: Selected Precursors for FVP Generation of Strained Bicyclic Systems
| Precursor | Pyrolysis Temperature | Product Type | Reference |
| 2-Toluic acid chloride | 630°C | Benzocyclobutenone | orgsyn.org |
| Phthalic anhydride | High Temperature | Benzyne (intermediate) | - |
| Indane-1,2-dione | High Temperature | Benzocyclobutenone | orgsyn.org |
| Homophthalic anhydride | High Temperature | Benzocyclobutenone | orgsyn.org |
Hexadehydro Diels-Alder (HDDA) Reaction as a Benzyne Precursor
The Hexadehydro Diels-Alder (HDDA) reaction is a powerful and relatively modern thermal method for generating benzyne intermediates. acs.orgnih.gov This reaction involves the intramolecular cycloisomerization of a tethered triyne, which consists of a 1,3-diyne system (the "diene") and an alkyne (the "diynophile"). nih.govacs.org Upon heating, these substrates undergo a [4+2] cycloaddition to form the highly strained benzyne intermediate, which is then rapidly trapped by a trapping agent present in the reaction mixture. acs.orgwikipedia.org
A key advantage of the HDDA reaction is that it is a reagent-free method for benzyne generation; only heat is required to initiate the cyclization. nih.govnih.gov This contrasts with many classical methods that require strong bases or organometallic reagents. The versatility of the HDDA reaction allows for the synthesis of highly functionalized aromatic compounds by strategically placing substituents on the triyne precursor and choosing an appropriate trapping agent. nih.gov
The first examples of this type of cyclization were reported in 1997, and the term "Hexadehydro Diels-Alder" was later coined in 2012. acs.orgnih.gov The reaction can be designed to proceed in a cascade sequence, where the initially formed benzyne participates in subsequent reactions. wikipedia.org For example, by designing polyyne substrates, a domino HDDA reaction can be initiated, leading to the rapid, bottom-up synthesis of highly fused polycyclic aromatic compounds via naphthyne and anthracyne intermediates. wikipedia.org The reaction temperature for HDDA cyclizations can vary depending on the specific substrate, but they often proceed at ambient or moderately elevated temperatures.
Table 3: Core Concept of the Hexadehydro Diels-Alder (HDDA) Reaction
| Reactant Type | Reaction | Intermediate | Product | Key Feature |
| Tethered Triyne (1,3-diyne + alkyne) | Thermal Cycloisomerization ([4+2] Cycloaddition) | Benzyne | Trapped, highly functionalized aromatic compound | Reagent-free generation; requires only heat |
Reactivity and Mechanistic Studies of Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne
Nucleophilic Addition Reactions to Bicyclo[3.1.0]hexa-1,3,5-triene
Due to the significant strain of the triple bond, benzyne (B1209423) readily undergoes addition reactions with a variety of nucleophiles. ucalgary.ca This reactivity is a cornerstone of its synthetic utility. Common nucleophiles such as water and ammonia, often present as solvents or reagents in benzyne formation, can add to the aryne intermediate. ucalgary.ca The initial attack of the nucleophile on one of the carbons of the triple bond generates a carbanion, which is then rapidly protonated to yield the final product. ucalgary.ca
The generation of benzyne can be achieved through various methods, including the thermal cyclization of triynes via the hexadehydro-Diels-Alder (HDDA) reaction. nih.govacs.org In some cases, intramolecular nucleophilic attack by a tethered carbonyl oxygen can initiate cascade reactions. nih.govacs.org
Elucidation of the Elimination-Addition (Benzyne) Mechanism in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) on unactivated aryl halides can proceed through a distinct two-step mechanism known as the elimination-addition mechanism, which involves a benzyne intermediate. chemistrysteps.comlibretexts.org This mechanism is favored when strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), are used. slideshare.netyoutube.com
The first step is an elimination reaction. chemistrysteps.com A strong base abstracts a proton from the position ortho to the leaving group (a halide), forming a carbanion. chemistrysteps.com This is followed by the elimination of the leaving group, resulting in the formation of the highly reactive benzyne intermediate. chemistrysteps.comyoutube.com The second step is the addition of a nucleophile to the benzyne. chemistrysteps.com The nucleophile can attack either carbon of the strained triple bond. masterorganicchemistry.com Subsequent protonation of the resulting aryl anion yields the substitution product. chemistrysteps.com A key characteristic of the benzyne mechanism is that the incoming nucleophile can bond to the carbon that originally bore the leaving group or to the adjacent carbon, often leading to a mixture of regioisomers. libretexts.orgslideshare.net
This mechanism contrasts with the addition-elimination mechanism (SNAr), which typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.com The benzyne mechanism, however, does not necessitate such activation. chemistrysteps.com
Regioselectivity in Substituted Aryne Additions
In reactions involving unsymmetrically substituted benzynes, the regioselectivity of the nucleophilic addition is a critical aspect. The position of the incoming nucleophile is influenced by a combination of electronic and steric factors of the substituents on the aryne ring. masterorganicchemistry.comresearchgate.net
When an electron-donating group (EDG) is present on the benzyne ring, it can influence the position of nucleophilic attack. Generally, nucleophilic attack tends to occur at the carbon atom of the triple bond that is further away from the EDG. This is because the EDG increases electron density, and the incoming nucleophile, being electron-rich itself, will preferentially attack the more electron-deficient carbon. For example, in the reaction of a substituted benzyne with an EDG, the nucleophile will add in a way that the resulting negative charge is not in close proximity to the electron-donating substituent. youtube.com It is important to note that in the context of the benzyne mechanism, inductive effects are more relevant than mesomeric (resonance) effects because the carbanionic lone pair is in an orbital perpendicular to the π-system of the ring. stackexchange.com
Table 1: Regioselectivity of Nucleophilic Addition to Benzynes with Electron-Donating Groups
| Substituent (EDG) | Nucleophile | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| -CH₃ | NH₃ | p-toluidine | m-toluidine | youtube.com |
| -OCH₃ | NH₃ | m-anisidine | o-anisidine | masterorganicchemistry.com |
Electron-withdrawing groups (EWGs) on the benzyne ring exert a significant directing effect on the incoming nucleophile. masterorganicchemistry.com The nucleophile preferentially attacks the carbon atom of the triple bond that results in the formation of a carbanionic intermediate where the negative charge is closer to the EWG. masterorganicchemistry.com This is due to the stabilizing inductive effect of the EWG on the adjacent negative charge. quora.com For instance, in the reaction of a benzyne substituted with a trifluoromethyl group (-CF₃), the nucleophile will add to the position that places the resulting carbanion closer to the -CF₃ group. masterorganicchemistry.com It's noteworthy that even groups like methoxy (B1213986) (-OCH₃), which are typically considered electron-donating by resonance, can act as inductively electron-withdrawing in the context of benzyne reactivity. masterorganicchemistry.com
Table 2: Regioselectivity of Nucleophilic Addition to Benzynes with Electron-Withdrawing Groups
| Substituent (EWG) | Nucleophile | Major Product Position | Minor Product Position | Reference |
|---|---|---|---|---|
| -CF₃ | NH₃ | meta | ortho | masterorganicchemistry.com |
| -Cl | NH₃ | meta | ortho | acs.org |
| -Br | NH₃ | meta | ortho | acs.org |
While electronic effects are often dominant, steric hindrance can also play a role in determining the regioselectivity of nucleophilic additions to benzynes. stackexchange.com Bulky substituents on the aryne can hinder the approach of the nucleophile to the adjacent carbon of the triple bond, thereby favoring attack at the more accessible carbon. numberanalytics.com However, in many cases, electronic effects appear to be the primary directing factor. For example, in the reactions of 3-halobenzynes, the observed regioselectivity is often better explained by electronic distortion rather than steric factors. acs.orgnih.gov Studies have shown that even with a bulky nucleophile, the electronic influence of a substituent like a fluoro group can still direct the regioselectivity, although steric repulsion can diminish the degree of control. jst.go.jp
Computational methods, particularly density functional theory (DFT), have become powerful tools for predicting the regioselectivity of nucleophilic additions to benzynes. nih.govresearchgate.net The "aryne distortion model" is a notable computational approach that correlates the regioselectivity with the geometric distortion of the aryne's triple bond. nih.govnih.gov This model posits that the nucleophile preferentially attacks the carbon atom of the triple bond that is more distorted towards linearity. researchgate.net This distortion can be induced by substituents on the ring. nih.gov
These computational models have been successfully applied to a range of substituted benzynes and hetarynes, providing predictions that are often in good agreement with experimental results. nih.govnih.gov They can account for the influence of both electron-donating and electron-withdrawing groups, as well as steric effects, on the geometry of the aryne and, consequently, on the regioselectivity of the reaction. nih.govjst.go.jp Such predictive capabilities are invaluable for the rational design of synthetic strategies involving unsymmetrical arynes. nih.govbeilstein-journals.org
Pericyclic Reactions of this compound
This compound, commonly known as benzyne, is a highly reactive intermediate characterized by a strained triple bond within a six-membered ring. Its reactivity is dominated by pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions provide powerful methods for the construction of complex carbocyclic and heterocyclic frameworks. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of benzyne makes it an excellent electrophile and dienophile in various cycloaddition reactions. nih.gov
Diels-Alder Cycloadditions (e.g., [4+2] reactions with furans, anthracenes)
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of benzyne chemistry. Benzyne serves as a potent dienophile, readily reacting with a wide range of conjugated dienes to form substituted aromatic systems. The high reactivity of benzyne in these reactions is attributed to the release of strain energy from its distorted triple bond upon cycloaddition.
Reactions with Furans: Furans are particularly effective trapping agents for benzyne intermediates. nih.gov The reaction between benzyne and furan (B31954) proceeds via a [4+2] cycloaddition to yield a Diels-Alder adduct. This adduct can then undergo further transformations to produce various naphthalene (B1677914) derivatives. For instance, ortho-SF5-benzyne, generated from 2-fluoro-SF5-benzene, can be trapped in situ by furan or 2-methylfuran. nih.gov The resulting stable Diels-Alder adducts serve as versatile intermediates for the synthesis of previously inaccessible 1-SF5-naphthalene derivatives. nih.gov
Reactions with Anthracenes: Anthracene (B1667546) is another classic diene used to trap benzyne. The [4+2] cycloaddition of benzyne with anthracene yields triptycene (B166850), a rigid, three-dimensional molecule with a distinctive cage-like structure. chemtube3d.com This reaction is often used as a definitive test for the presence of a benzyne intermediate. chemtube3d.com The formation of triptycene is efficient and proceeds by the perpendicular approach of the two reactant molecules. chemtube3d.com In a typical laboratory synthesis, benzyne is generated in situ from the diazotization of anthranilic acid in the presence of anthracene to produce triptycene. umkc.edu
The general scheme for the Diels-Alder reaction of benzyne is presented below:
Table 1: Examples of Diels-Alder Reactions with Benzyne| Diene | Product |
|---|---|
| Furan | 1,4-Dihydronaphthalene-1,4-epoxide |
[2+2] Cycloaddition Reactions
In addition to the more common [4+2] cycloadditions, benzyne can also participate in [2+2] cycloaddition reactions with various alkenes and other unsaturated systems. These reactions lead to the formation of strained four-membered rings, specifically benzocyclobutene derivatives. The competition between [2+2], [4+2], and ene reaction pathways has been a subject of study, with the outcome often depending on the structure of the olefin. acs.org
A notable example is the [2+2] cycloaddition of benzyne with enamides. nih.gov This reaction has been developed into a highly stereoselective tandem process, where the initial [2+2] cycloaddition is followed by a pericyclic ring-opening and an intramolecular N-tethered [4+2] cycloaddition. This sequence provides a rapid and efficient route for the synthesis of complex nitrogen-containing heterocycles. nih.gov The feasibility of the enamide-benzyne [2+2] cycloaddition was established using a benzyne precursor in the presence of a fluoride (B91410) source, with 1,4-dioxane (B91453) proving to be the optimal solvent, affording the amido-benzocyclobutane product in high yield. nih.gov
Dimerization to Biphenylene (B1199973) and Trimerization to Triphenylene (B110318)
Under conditions where no other trapping agents are present, benzyne can react with itself. This self-reaction can lead to dimerization, forming biphenylene, or trimerization, yielding triphenylene. echemi.comstackexchange.com
Dimerization: The dimerization of benzyne to form biphenylene is a well-documented process. Although biphenylene contains a central anti-aromatic four-membered ring, it is a chemically and thermally stable molecule. stackexchange.com The dimerization is thought to proceed through a stepwise mechanism. The high reactivity of the benzyne intermediate means that kinetics often play a more significant role than thermodynamics, favoring the bimolecular dimerization process over the termolecular trimerization, as three-body collisions are less probable. echemi.comstackexchange.com On-surface synthesis on a Ag(111) surface has shown that debromination of precursor molecules can lead to biphenylene dimer formation. bit.edu.cn
Trimerization: Benzyne can also undergo trimerization to form triphenylene, a fully aromatic and highly stable polycyclic aromatic hydrocarbon. echemi.comwikipedia.org This [2+2+2] cycloaddition is a known synthetic route to triphenylene and its derivatives. wikipedia.orgwikipedia.org One method involves the in situ generation of benzyne, which then trimerizes. wikipedia.org Another synthetic approach involves the palladium-catalyzed annulation of benzyne with a biphenyl (B1667301) derivative to produce triphenylene in good yield. wikipedia.org While dimerization to biphenylene is often the major pathway due to kinetic factors, trimerization to the thermodynamically more stable triphenylene also occurs. echemi.comstackexchange.com
Insertion Reactions of this compound
The high reactivity of benzyne also allows it to participate in insertion reactions, where it inserts into a single bond of another molecule. These reactions are synthetically valuable as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at unactivated positions.
C-H Insertion Reactions
Benzyne is capable of inserting into carbon-hydrogen (C-H) bonds. This type of reaction is analogous to the C-H insertion reactions of carbenes. chemtube3d.com The insertion of benzyne into the C-H bonds of alkylbenzenes has been reported, leading to novel products. documentsdelivered.com These reactions are a powerful tool for C-H functionalization, a field of growing importance in organic synthesis. wikipedia.org The mechanism of C-H insertion can vary, but for singlet carbenes (and by analogy, benzyne), a concerted mechanism where the carbene approaches the C-H bond side-on is often proposed. chemtube3d.com Metal catalysts, such as those based on rhodium, are often employed to control the selectivity of carbene C-H insertions, and similar principles can apply to benzyne reactivity. wikipedia.org Intramolecular C-H insertion reactions are particularly useful for the synthesis of five-membered rings. libretexts.org
C-O Bond Insertion (e.g., with Epoxides)
Benzyne can also insert into carbon-oxygen (C-O) bonds. A key example of this reactivity is the ring-opening of epoxides. Epoxides are strained three-membered rings containing an oxygen atom. youtube.com Their high ring strain makes them susceptible to attack by various nucleophiles and electrophiles. youtube.com The reaction of benzyne with epoxides can lead to the formation of new ring systems. The interaction of an electrophilic species with the epoxide oxygen weakens the C-O bonds, facilitating cleavage. nih.gov For example, Lewis acids are known to promote the ring-opening of epoxides by anisole, where the Lewis acid coordinates to the epoxy oxygen, and the weakened benzylic carbon is attacked by the nucleophile. nih.gov A similar activation can be envisaged for the reaction with benzyne. Intramolecular ring-opening of epoxides by an adjacent methoxy benzene (B151609) unit has been reported to produce 3-chromanol derivatives, demonstrating the utility of C-O bond cleavage and subsequent C-C bond formation. nih.gov
Carbon Monoxide Insertion into Metal-Benzyne Bonds
The insertion of carbon monoxide (CO) into metal-carbon bonds is a fundamental reaction in organometallic chemistry, typically involving the migration of an alkyl or aryl group to a coordinated CO ligand. openochem.orglibretexts.orglibretexts.org While the insertion of CO into metal-alkyl and metal-acyl bonds has been extensively studied, the insertion into a metal-benzyne bond is a more specialized transformation. iupac.orgnih.govresearchgate.net
A notable example involves the reaction of a triruthenium cluster complex containing a coordinated benzyne ligand, [Ru₃(CO)₇(μ-PPh₂)₂(μ₃-C₆H₄)], with carbon monoxide. lookchem.com This reaction proceeds via a migratory insertion mechanism where the benzyne ligand migrates to a coordinated CO molecule. lookchem.com This step creates an unsaturated ruthenium center, which is then occupied by an external CO molecule, resulting in a complex with an ortho-metallated μ₃-benzoyl ligand, [Ru₃(CO)₆L₂(μ-PPh₂)₂(μ₃-C₆H₄CO)]. lookchem.com
Studies using ¹³CO labeling have confirmed that the reaction is indeed a migratory insertion. When the benzyne complex is treated with ¹³CO, the label is found exclusively in the terminal carbonyl positions of the product, with no enrichment in the benzoyl CO group. This indicates that an existing, unlabeled CO ligand is inserted into the metal-benzyne bond, followed by the coordination of the labeled CO. lookchem.com The process is reversible upon heating, which causes decarbonylation and regenerates the original benzyne complex. lookchem.com
This type of reaction highlights the ability of the highly reactive benzyne ligand to undergo migratory insertion, a key step in many catalytic carbonylation processes. nih.gov The mechanism is believed to be relevant to the chemistry occurring on metal surfaces, where species like phenyl and benzyne are formed from the dissociative chemisorption of benzene. lookchem.com
Ene Reactions Involving this compound
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene donor) and a species with a multiple bond (the enophile). nih.govyoutube.com this compound (benzyne) serves as a potent enophile due to its strained triple bond. nih.govyoutube.com In this reaction, the benzyne abstracts an allylic hydrogen from the ene donor, leading to the formation of a new carbon-carbon bond and a new carbon-hydrogen bond, with a concurrent shift of the double bond in the ene component. youtube.com
The reaction of benzyne with cyclic olefins, such as 4-tert-butylcyclohexene, demonstrates the stereochemical course of the ene reaction. oup.com This reaction yields two main products, trans-5-tert-butyl-3-phenylcyclohexene and cis-3-tert-butyl-6-phenylcyclohexene, with the relative rates and product distribution being consistent with the stereochemical demands of the reaction pathway. oup.com
Aromatic ene reactions, where the ene donor is an arene with a benzylic C-H bond, are generally rare. However, benzyne is one of the few enophiles energetic enough to participate in such reactions. nih.gov For instance, intramolecular ene reactions of benzyne derivatives with tethered alkenes can efficiently produce annelated ring systems. nih.gov This strategy has been employed in the synthesis of complex molecules. nih.gov The reaction proceeds through a dearomatized isotoluene intermediate, which is itself a versatile reactive species. nih.gov The combination of aryne generation via a hexadehydro-Diels-Alder reaction followed by an intramolecular aromatic ene reaction can lead to powerful cascade sequences for building molecular complexity in a single pot. nih.gov
Cascade and Multifunctionalization Strategies utilizing Arynes
The ability of arynes to undergo various transformations makes them ideal building blocks for cascade reactions, enabling the rapid construction of complex, polysubstituted aromatic compounds. acs.orgnih.gov Methodologies involving benzdiyne and benztriyne intermediates, which contain more than one reactive triple bond in a single benzene ring, have significantly broadened the scope of aryne chemistry beyond simple difunctionalization. acs.orgnih.govresearchgate.netrsc.orgsemanticscholar.org
Domino, or cascade, aryne approaches involve the sequential reaction of multiple aryne intermediates generated from a single precursor. acs.orgnih.gov This strategy allows for the introduction of multiple substituents in a controlled manner. Researchers have developed "sesquibenzyne" synthons, which are domino aryne reagents that can undergo various cascade transformations. acs.orgnih.gov
An example of a domino aryne precursor is 2-(Trimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) (TPBT), which can be activated under mild conditions to generate domino aryne intermediates. jk-sci.com These intermediates can then react with a variety of nucleophilic and electrophilic reagents to produce 1,2,3-trisubstituted benzene derivatives. jk-sci.com
Domino processes can combine different reaction types. For example, a nucleophilic-ene cascade has been developed where a 1,2-benzdiyne equivalent first reacts with a nucleophile to generate a 2,3-aryne intermediate, which then undergoes an intramolecular ene reaction. acs.orgnih.gov This approach has been used to construct various benzo-fused N-heterocyclic frameworks under transition-metal-free conditions. acs.orgnih.gov Other domino sequences include double nucleophilic additions and combinations of nucleophilic and pericyclic reactions like the Diels-Alder reaction. acs.orgnih.gov
Stepwise tactics using benzdiyne equivalents offer another powerful strategy for synthesizing polysubstituted arenes. acs.orgnih.gov This approach involves the sequential generation and trapping of two aryne triple bonds within the same benzene ring. researchgate.net The regiochemistry of each reaction can be controlled by the substituents adjacent to each triple bond. researchgate.net
For instance, 1,2-benzdiyne equivalents can be used to introduce substituents in a stepwise manner. The reactivity of the intermediate aryne can be tuned by the nature of the substituent at the C3-position. acs.orgnih.gov Depending on whether this substituent is electron-donating or electron-withdrawing, the subsequent choice of incoming groups can be tailored. acs.orgnih.gov This has enabled transformations such as a [2+2] cycloaddition-Grob fragmentation process with 3-triflyloxybenzyne and a 1,2-benzdiyne process with 3-(trimethylsilyl)benzyne. acs.orgnih.gov
The development of benzdiyne equivalents, such as those derived from resorcinol, allows for the chemoselective generation of two triple bonds under mild, fluoride-mediated conditions. researchgate.net These strategies provide efficient pathways to complex, poly-substituted aromatic structures that are prevalent in natural products, medicines, and functional materials. acs.orgnih.govnih.gov
Spectroscopic Characterization of Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne
Matrix Isolation Spectroscopy for Direct Structural Information on Reactive Intermediates
Matrix isolation is a powerful technique that allows for the direct spectroscopic observation of highly reactive species like benzyne (B1209423) by trapping them in an inert, solid matrix at cryogenic temperatures. masterorganicchemistry.comrsc.orgsmu.edu This method involves generating the reactive intermediate in the gas phase and then co-depositing it with a large excess of an inert gas, such as argon, onto a cold window (typically at temperatures as low as 3-10 K). rsc.orgsmu.eduresearchgate.net At these low temperatures, the rigid matrix prevents the reactive species from diffusing and reacting, thus allowing for detailed spectroscopic analysis. rsc.org
Infrared (IR) spectroscopy of matrix-isolated benzyne provides crucial information about its vibrational modes and, by extension, its bonding characteristics. rsc.orgwikipedia.org A key feature in the IR spectrum of o-benzyne is the vibrational frequency corresponding to the strained triple bond, which has been assigned a value of 1846 cm⁻¹. wikipedia.org This frequency is lower than that of a typical unstrained alkyne (around 2150 cm⁻¹), indicating a weaker triple bond due to the geometric constraints of the benzene (B151609) ring. wikipedia.org
In studies of related bicyclo[3.1.0]hexane systems, IR spectroscopy has been vital for characterizing the structures of both the bicyclic compounds and their carbene rearrangement products. For instance, the photolysis of precursor molecules in an argon matrix allows for the generation and spectroscopic study of these transient species. rsc.orgruhr-uni-bochum.de The IR spectra of 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one, a related compound, show strong carbonyl stretching vibrations at 1717 and 1721 cm⁻¹. rsc.org The table below presents experimental and calculated IR spectroscopic data for a derivative, 4,4-dimethylbicyclo[3.1.0]hexadiene, isolated in an argon matrix, illustrating the utility of this technique in conjunction with computational methods. smu.edu
| Vibrational Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (MP2/6-31G(d)) | Assignment |
| 3069 | 3072 | C-H stretch |
| 2965 | 2968 | CH₃ stretch |
| 1610 | 1612 | C=C stretch |
| 1468 | 1471 | CH₃ deformation |
| 915 | 918 | C-H bend |
| Data sourced from a study on 4,4-dimethylbicyclo[3.1.0]hexadiene isolated in an argon matrix at 10 K. smu.edu |
Ultraviolet (UV) and visible spectroscopy provide insights into the electronic transitions of transient species. Direct UV/VIS spectroscopic evidence for the existence of o-benzyne derivatives in solution has been obtained through femtosecond transient absorption spectroscopy. rsc.org These experiments have allowed for the observation of the formation dynamics of o-benzyne derivatives produced via photo-initiated hexadehydro-Diels–Alder (hν-HDDA) reactions. rsc.org In these studies, the o-benzyne species were identified by trapping them with other molecules and comparing the transient absorption spectra to those of the isolated trapping products. rsc.org For example, a study on 4,4-dimethylcyclohexa-2,5-dienylidene, which is in equilibrium with its bicyclic isomer, reported a structured UV absorption in the range of 270–307 nm for the carbene. smu.edu
Gas-Phase Spectroscopic Investigations
Studying benzyne and other reactive intermediates in the gas phase provides data free from the influence of solvent or matrix effects. harvard.edunih.gov Techniques such as microwave spectroscopy and photoelectron spectroscopy have been particularly valuable in determining the intrinsic properties of these molecules. harvard.edu
Ultraviolet photoelectron spectroscopy (PES) has been a cornerstone in determining the electronic structure of benzyne isomers. acs.orgcolorado.edu This technique involves irradiating the molecule with high-energy photons and measuring the kinetic energy of the ejected electrons. libretexts.org The resulting spectrum provides information about the energies of the molecular orbitals. libretexts.org
The photoelectron spectra of the o-, m-, and p-benzyne anions have been recorded, revealing distinct features for the formation of the singlet and triplet states of the neutral biradicals. acs.org From these spectra, crucial energetic data such as electron affinities (EA) and singlet-triplet energy splittings (ΔEₛₜ) have been determined with high precision. acs.org The UV photoelectron spectrum of o-benzyne has also been reported from its generation via flash vacuum thermolysis of precursors like phthalic anhydride (B1165640). rsc.org
| Parameter | o-Benzyne | p-Benzyne |
| Electron Affinity (EA) | 0.564 ± 0.007 eV | 1.265 ± 0.008 eV |
| Singlet-Triplet Splitting (ΔEₛₜ) | 37.5 ± 0.3 kcal/mol | 3.8 ± 0.5 kcal/mol |
| Data obtained from ultraviolet photoelectron spectroscopy of benzyne negative ions. acs.org |
Furthermore, vibrational frequencies for the neutral o-benzyne molecule have been extracted from the fine structure observed in the photoelectron spectrum of its anion, with values of 1265 ± 40 cm⁻¹ and 1515 ± 40 cm⁻¹. acs.org
Mass spectrometry is an essential tool in aryne chemistry, primarily for the detection and characterization of these transient species and their reaction products. harvard.eduacs.orgnih.gov In gas-phase studies, mass spectrometers are often coupled with other techniques. For example, in microwave spectroscopy experiments, mass spectrometry is used to verify the isotopic composition of enriched samples used to generate benzyne. harvard.edu
In studies of ion-molecule reactions, Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry has been used to study the generation and reactivity of gas-phase metal-benzyne complexes. acs.org These experiments provide insights into the fundamental chemical properties of arynes, such as their ability to activate C-H and C-C bonds in alkanes when complexed with a metal ion. acs.org The technique allows for the mass selection of ions of interest, enabling detailed investigation of their subsequent reactions and fragmentation pathways, which helps in structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Studies in Aryne Chemistry (e.g., ¹³C-labeling experiments)
Direct observation of benzyne by nuclear magnetic resonance (NMR) spectroscopy in solution is generally precluded by its high reactivity and short lifetime. masterorganicchemistry.comnih.gov However, NMR spectroscopy, particularly using isotope labeling, has been indispensable in studying the outcomes of reactions involving benzyne, thereby providing indirect but compelling evidence for its existence and reaction mechanisms. wikipedia.org
¹³C-labeling experiments have been historically significant in demonstrating the symmetrical nature of the benzyne intermediate. wikipedia.org For example, in nucleophilic aromatic substitution reactions that proceed via a benzyne intermediate, starting with a ¹³C-labeled chlorobenzene (B131634) at the carbon bearing the chlorine, the incoming nucleophile is found to attach to both the labeled carbon and the adjacent unlabeled carbon in roughly equal amounts. This scrambling of the label provides strong evidence for a symmetrical intermediate where the two carbons of the "triple bond" are nearly equivalent. wikipedia.org
While direct NMR characterization of free benzyne is not feasible, computational studies have been employed to predict its NMR chemical shifts. nih.gov These calculations can be compared with experimental data from attempts to characterize benzyne trapped within a molecular container (a hemicarcerand). nih.gov However, such studies have indicated that the observed signals might result from a reaction between the benzyne and the host molecule rather than from the isolated guest. nih.gov The use of ¹³C-labeled precursors in these experiments is crucial for assigning signals and understanding the complex chemical systems that can arise. rsc.orgnih.govnih.govrsc.org
Advanced Computational and Theoretical Studies of Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne Chemistry
High-Level Quantum Chemical Calculations for Accurate Structures and Energetics
High-level quantum chemical calculations are crucial for accurately determining the geometric and energetic properties of bicyclo[3.1.0]hexa-1,3,5-triene and its isomers. The relative stability of the m-benzyne biradical structure versus the bicyclic form of bicyclo[3.1.0]hexatriene has been a subject of significant theoretical investigation.
Initial density functional theory (DFT) calculations suggested that bicyclo[3.1.0]hexatriene is more stable than its m-benzyne isomer. smu.edu However, more sophisticated and reliable methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and second-order multireference perturbation theory (CASPT2), have indicated that the bicyclic structure does not exist as a stable minimum on the potential energy surface. smu.edu These higher-level calculations confirm that the experimentally observed species is indeed the m-benzyne biradical. smu.edu
The energetics of various C6H4 isomers have been computationally explored, revealing the relative stabilities of different structural arrangements. For instance, at the B3LYP/6-31G(d) level of theory, this compound is one of several C6H4 isomers, with vinyl diacetylene and 1,2,3,4,5-hexapentaene being other examples. iqce.jp The relative energies of ortho-, meta-, and para-benzyne have been calculated, showing their increasing heats of formation in that order. researchgate.net
Below is a table summarizing the relative energies of m-benzyne and bicyclo[3.1.0]hexatriene calculated with different theoretical methods.
| Method | Biradical (m-benzyne) Energy | Bicyclus (bicyclo[3.1.0]hexatriene) Energy | ΔE (1-2) (kcal/mol) |
| CCSD(T) | -230.933306 | - | - |
| CASPT2 | -230.690848 | - | - |
| DFT (B3LYP) | -231.980315 | -231.986348 | 3.8 |
Data sourced from high-level ab initio calculations. smu.edu
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the elucidation of reaction mechanisms.
One notable reaction is the Bergman cyclization, which produces p-benzyne. The transition state of this reaction has been studied to understand its aromaticity. uu.nl Dissected Nucleus-Independent Chemical Shift (NICS) calculations, a method to probe aromaticity, reveal that the transition state is aromatic, although less so than benzene (B151609). uu.nl
The rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one to 4-oxocyclohexa-2,5-dienylidene has been shown to proceed via heavy-atom tunneling. researchgate.net Quantum chemical calculations have been used to study the influence of Lewis acids on this tunneling rate. researchgate.net These calculations predict a decrease in both the barrier height and width upon complexation with Lewis acids, which is consistent with the experimentally observed catalysis of the tunneling rearrangement. researchgate.net
The photochemical interconversion between 1,3,5-hexatriene (B1211904) and 1,3-cyclohexadiene, which can lead to bicyclo[3.1.0]hex-2-ene derivatives, has also been computationally modeled. These studies have successfully characterized key geometries on the ground and excited state potential energy surfaces, including minima, transition states, and conical intersections.
Theoretical Prediction of Regioselectivity and Electronic Effects in Aryne Reactions
Theoretical methods are powerful in predicting the regioselectivity of reactions involving arynes. In nucleophilic aromatic substitution reactions proceeding through a benzyne (B1209423) mechanism, the regioselectivity is primarily governed by inductive effects rather than mesomeric effects. stackexchange.com This is because the electrons resulting from deprotonation reside in non-bonding orbitals perpendicular to the π-system and are not delocalized. stackexchange.com The attacking nucleophile's position is determined by a combination of inductive stabilization of the resulting negative charge and minimization of steric hindrance. stackexchange.com
For electrophilic aromatic substitutions, computational methods like RegioSQM have been developed to predict regioselectivity. core.ac.ukrsc.org This method calculates the relative free energies of protonated regioisomers (σ-complexes) to identify the most likely site of electrophilic attack. rsc.orgnih.gov The accuracy of these predictions can be high, with some models correctly predicting the outcome for a large percentage of literature examples. rsc.org The inclusion of solvent effects in these calculations is often crucial for accurate predictions. core.ac.uk
The table below illustrates the success rate of the RegioSQM method in predicting the regioselectivity of electrophilic aromatic halogenation reactions.
| Prediction Outcome | Number of Reactions | Percentage |
| Correct | 396 | 81% |
| Correct (with multiple sites) | 39 | - |
| Incorrect | 13 | <3% |
Data based on a retrospective analysis of over 525 literature examples. rsc.org
Investigations of Excited-State Chemistry and Photoreactivity of Benzene Leading to Bicyclo[3.1.0]hexenes
The formation of bicyclo[3.1.0]hexene derivatives from the photoreaction of benzene in acidic media is a fascinating process that has been extensively studied using computational methods. Benzene, which is aromatic in its ground state, becomes antiaromatic in its lowest ππ* excited states. nih.govbohrium.comacs.org This relief of excited-state antiaromaticity (ESAA) is a key driving force for the photochemical reaction. nih.govbohrium.comacs.org
Two primary mechanistic hypotheses have been explored through quantum chemical calculations:
Mechanism A: Protonation of excited-state benzene followed by rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. nih.govbohrium.com
Mechanism B: Photorearrangement of benzene to benzvalene (B14751766), which is then protonated and attacked by a nucleophile. nih.govbohrium.com
Combined computational and experimental studies have provided strong evidence that the second mechanism, involving the formation of benzvalene, is the operative pathway. nih.govbohrium.com The initial step involves the puckering of the S1 excited-state of benzene, leading to a conical intersection that funnels the molecule to the ground state of benzvalene. nih.gov The reaction coordinate for the rearrangement of the benzenium cation to the bicyclo[3.1.0]hexenium cation has been calculated in both the S0 and T1 states. acs.org
Silyl-substituted benzenes have been found to be particularly effective in this photoreaction, yielding bicyclo[3.1.0]hexene derivatives as single isomers with high stereoselectivity. nih.govacs.org
Synthetic Applications and Methodological Development Utilizing Bicyclo 3.1.0 Hexa 1,3,5 Triene Benzyne
Construction of Polysubstituted Arenes
Polysubstituted arenes are fundamental structural motifs found in a wide range of natural products, pharmaceuticals, and materials. rsc.orgnih.gov Benzyne (B1209423) serves as a powerful tool for the synthesis of these compounds, enabling the rapid assembly of highly functionalized benzene (B151609) rings. researchgate.net One of the most efficient methods for this purpose is through benzannulation reactions, where a benzene ring is formed from the reaction of two or more building blocks. nih.gov
Organocatalytic benzannulation strategies, in particular, have gained significant attention for their ability to construct diverse arene architectures under mild conditions with high selectivity. rsc.orgnih.gov These reactions can be catalyzed by various organic molecules, including Brønsted acids, amines, and phosphines. rsc.org For instance, a highly chemoselective benzannulation cascade reaction has been reported for the synthesis of CF3-functionalized biaryls. rsc.org This reaction involves the Michael addition-initiated [4+2] annulation between an electron-deficient alkene and a fluoro-substituted precursor, catalyzed by DABCO, to yield polysubstituted biaryls in good to high yields. rsc.org
The versatility of benzyne in these reactions allows for the introduction of a wide array of substituents onto the aromatic ring, providing access to a diverse range of polysubstituted arenes that would be challenging to synthesize using traditional methods.
Synthesis of Biaryls via Aryne Intermediates
The biaryl motif is a ubiquitous structural unit in natural products, pharmaceuticals, and materials science. d-nb.infoacs.org While transition-metal-catalyzed cross-coupling reactions are the most common methods for biaryl synthesis, the use of aryne intermediates offers a compelling alternative. d-nb.infoacs.orgrsc.org This approach, which dates back to the early work of Wittig, involves the addition of an aryl nucleophile to a benzyne intermediate. rsc.orgnih.gov
Modern methods often utilize 2-(trimethylsilyl)phenyl triflates as benzyne precursors, which allows for the generation of arynes under mild conditions. rsc.org A notable metal-free approach to biaryl synthesis involves a cascade reaction initiated by the addition of a secondary alkyl amine to an aryne intermediate. acs.org This is followed by a Smiles–Truce rearrangement of a neighboring sulfonate group, leading to the formation of hindered 3-amino-2-aryl phenols. acs.orgnih.gov This method is particularly effective for the synthesis of sterically hindered biaryls that are difficult to access through traditional cross-coupling methods. d-nb.infoacs.org
Furthermore, asymmetric synthesis of axially chiral biaryl compounds has been achieved using chiral arylaryne intermediates. acs.org Cycloaddition reactions of these intermediates with various arynophiles proceed with high chiral transfer, affording enantioenriched biaryl products. acs.org
Formation of Fused Ring Systems and Polycyclic Aromatic Hydrocarbons (PAHs)
The fusion of benzene rings leads to the formation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science. libretexts.orgwikipedia.orgpharmaguideline.com Benzyne intermediates have been utilized in the synthesis of these complex structures. researchgate.net The reaction of o-benzyne with allyl radicals, for instance, has been shown to produce indene, a five-membered ring fused to a benzene ring, with high selectivity. acs.org This reaction highlights the potential of benzyne in initiating the formation of larger aromatic systems. acs.org
The controlled fusion of multiple aromatic rings allows for the construction of a wide variety of PAHs with different sizes and shapes. libretexts.org For example, coronene (B32277) consists of six benzene rings fused in a planar arrangement, while hexahelicene's six rings form a helical structure due to steric crowding. libretexts.org The ability to synthesize such diverse structures is crucial for tuning the electronic and photophysical properties of these materials.
Development of Novel Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govnih.gov Benzyne chemistry provides a powerful platform for the synthesis of a wide variety of nitrogen-containing heterocycles through cycloaddition reactions. nih.gov These reactions typically involve the in situ generation of benzyne, which then reacts with a suitable partner in a [n+2] cyclization to form the heterocyclic ring. nih.gov
A variety of benzyne precursors can be used, with o-(trimethylsilyl)aryl triflates being particularly versatile due to the mild conditions required for aryne generation. researchgate.netrsc.org This has enabled the synthesis of a broad range of heterocyclic systems, including benzotriazoles through the "aryne click" reaction with azides. rsc.org
Indole (B1671886) and its derivatives are among the most important heterocyclic scaffolds in drug discovery. nih.govmdpi.comnih.gov A powerful strategy for the synthesis of functionalized indoles involves the anionic cyclization of a benzyne-tethered vinyl or aryllithium compound. nih.govscispace.com This key step generates an organolithium intermediate that can be trapped with various electrophiles, allowing for the regioselective introduction of substituents at the 4-position of the indole ring. nih.govscispace.com This method is particularly valuable for the synthesis of 3,4-disubstituted indoles, which are often difficult to prepare using traditional methods. scispace.com
Another innovative approach is the benzyne Fischer-indole synthesis. organic-chemistry.org This one-pot, transition-metal-free method involves the N-arylation of N-tosyl hydrazones with benzyne, followed by a Lewis acid-catalyzed Fischer cyclization to afford N-tosylindoles in high yields. organic-chemistry.org
Role in Constructing Bicyclic Scaffolds
Bicyclic scaffolds are prevalent in many biologically active molecules. nih.govacs.org The construction of these ring systems can be achieved through various synthetic strategies, including deconstructive approaches that involve the C-C bond activation of cyclic ketones. nih.govacs.org
The photochemical irradiation of benzene and its derivatives in the presence of a nucleophile and acid leads to the formation of substituted bicyclo[3.1.0]hexene derivatives. nih.govacs.orgbohrium.com This reaction transforms a simple, planar aromatic molecule into a complex, three-dimensional bicyclic scaffold in a single step. nih.gov
The reaction is believed to proceed through the formation of benzvalene (B14751766), an isomer of benzene, which is then protonated and trapped by the nucleophile. nih.gov Silyl-substituted benzenes have been found to be particularly effective substrates, providing rapid access to bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers in good yields. nih.govbohrium.com While the reaction has some limitations, such as product instability and the formation of side products, it offers a unique and powerful method for the synthesis of these complex bicyclic systems. acs.org Photochemical rearrangements of substituted bicyclo[3.1.0]hex-3-en-2-ones have also been utilized to synthesize derivatives of 3-hydroxybenzoic acid. bohrium.com
Precursors for Complex Molecular Architectures and Building Blocks in Organic Synthesis
Benzyne is a highly valued building block in organic synthesis due to its ability to rapidly construct complex molecular architectures. researchgate.net Generated in situ from stable precursors, this transient intermediate participates in a wide array of reactions, making it a powerful tool for synthetic chemists.
The high reactivity of benzyne stems from its severely distorted triple bond within the six-membered ring, which corresponds to significant ring strain (estimated at 50 kcal/mol). masterorganicchemistry.com This strain is readily released in reactions that form new, more stable bonds.
Key Synthetic Applications:
Cycloaddition Reactions: Benzyne is an excellent dienophile in Diels-Alder reactions and participates in other pericyclic reactions, such as [4+2] and [2+2] cycloadditions. These reactions are fundamental for assembling polycyclic aromatic compounds and benzofused heterocycles. clockss.org
Insertion Reactions: Benzyne can insert into carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds, offering a direct method for arylating unactivated bonds.
Annulation Reactions: Benzyne-mediated annulations are used to construct various carbocyclic and heterocyclic ring systems. For example, a benzyne-mediated annulation has been reported to synthesize benzo[a]pyrene. capes.gov.br
The table below summarizes common precursors for generating benzyne and the types of complex molecules synthesized from them.
| Benzyne Precursor | Generation Method | Types of Complex Architectures | Reaction Types |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride (B91410) ion (e.g., CsF, TBAF) | Polycyclic aromatic compounds, Heterocycles (e.g., Benzofurans, Indoles), Substituted arenes | Cycloaddition, Nucleophilic addition, Insertion |
| 1-Aminobenzotriazole (B112013) | Oxidation (e.g., Lead(IV) acetate) | Aromatic compounds, Biaryls | Arylation, Dimerization |
| Anthranilic acid | Diazotization (e.g., with NaNO₂, acid) | Substituted benzenes, Heterocycles | Nucleophilic aromatic substitution |
| o-Dihalobenzenes | Strong base (e.g., NaNH₂, n-BuLi) | Substituted arenes, Polymers | Nucleophilic addition, Polymerization |
| Hexadehydro-Diels-Alder (HDDA) Precursors (Polyynes) | Thermal activation | Functionalized aromatic products, Polycyclic arynes | Cycloisomerization, Trapping reactions |
The versatility of benzyne chemistry allows for the efficient synthesis of molecules that would be challenging to access through other methods. Its role as a reactive intermediate continues to be explored, leading to the development of novel synthetic strategies for pharmaceuticals, materials science, and natural product synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize Bicyclo[3.1.0]hexa-1,3,5-triene, and how is its structure validated experimentally?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or photochemical reactions. For example, derivatives with substituents at the 3- and 6-positions can be synthesized using palladium-catalyzed cross-coupling reactions (Schema 51 in ). Structural validation employs techniques like NMR spectroscopy (to confirm bond connectivity) and X-ray crystallography (to resolve the bicyclic framework). Gas chromatography-mass spectrometry (GC-MS) is also used to confirm purity and molecular weight .
Q. How do resonance structures influence the electronic properties of this compound?
- Methodological Answer : While multiple resonance structures can be drawn (e.g., charge-separated forms), the dominant contributor is determined computationally using methods like Hartree-Fock or density functional theory (DFT). These calculations reveal that the non-aromatic, fully conjugated triene structure is the most stable due to minimal bond-length alternation, as seen in hexa-1,3,5-triene analogs ( ). Experimental UV-Vis spectroscopy can corroborate this by identifying absorption bands characteristic of conjugated π-systems .
Q. What spectroscopic techniques differentiate this compound from its isomers?
- Methodological Answer : Infrared (IR) spectroscopy identifies unique stretching frequencies for strained cyclopropane C–C bonds (~850–950 cm⁻¹). Nuclear Overhauser Effect (NOE) NMR experiments distinguish spatial proximity of protons in the bicyclic system, while ¹³C NMR detects deshielded carbons in the triene moiety. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₆H₄) and rules out isomers like benzvalene .
Advanced Research Questions
Q. How does valence isomerization impact the stability and reactivity of this compound derivatives?
- Methodological Answer : Valence isomerization (e.g., to m-benzyne) is studied using kinetic experiments (e.g., flash vacuum pyrolysis) and computational transition-state analysis. Activation barriers calculated via DFT (e.g., B3LYP/6-31G*) reveal the thermodynamic preference for the bicyclic structure over aromatic isomers. Calorimetry or reaction calorimetry quantifies exothermicity during isomerization, as seen in cyclohepta-1,3,5-triene analogs ( ). Contradictions between computational and experimental data may arise from solvent effects or non-adiabatic pathways .
Q. What role do frontier molecular orbitals (FMOs) play in the pericyclic reactivity of this compound?
- Methodological Answer : FMO analysis (HOMO and LUMO) via DFT or semi-empirical methods (e.g., PM6) predicts reactivity in Diels-Alder or electrocyclic reactions. For hexa-1,3,5-triene, the HOMO is a symmetric π-orbital with two nodes, while the LUMO is antisymmetric with three nodes ( ). Experimental validation involves trapping reaction intermediates (e.g., using dienophiles) and analyzing regioselectivity via HPLC or LC-MS .
Q. How is the aromaticity of this compound quantified, and what contradictions exist between theoretical and experimental indices?
- Methodological Answer : Aromaticity is evaluated using indices like NICS (Nucleus-Independent Chemical Shift), HOMA (Harmonic Oscillator Model of Aromaticity), and EL (Electron Localizability). For example, EL assigns a value of 0.0 for fully aromatic systems (benzene) and 1.0 for non-aromatic systems (cyclohexa-1,3,5-triene). This compound shows intermediate values, indicating partial conjugation. Discrepancies arise when NICS predicts anti-aromaticity, while EL suggests weak aromaticity, requiring multi-method validation (). X-ray diffraction bond-length alternation (~1.34–1.38 Å) provides experimental corroboration .
Q. What are the challenges in characterizing the thermal decomposition pathways of this compound?
- Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Competing pathways (e.g., ring-opening vs. isomerization) are resolved using tandem mass spectrometry (MS/MS) and isotopic labeling. For instance, deuterated analogs help trace hydrogen migration during decomposition. Contradictions in activation energies (e.g., between gas-phase calculations and condensed-phase experiments) highlight solvent or matrix effects, as noted in NIST thermochemical data ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
